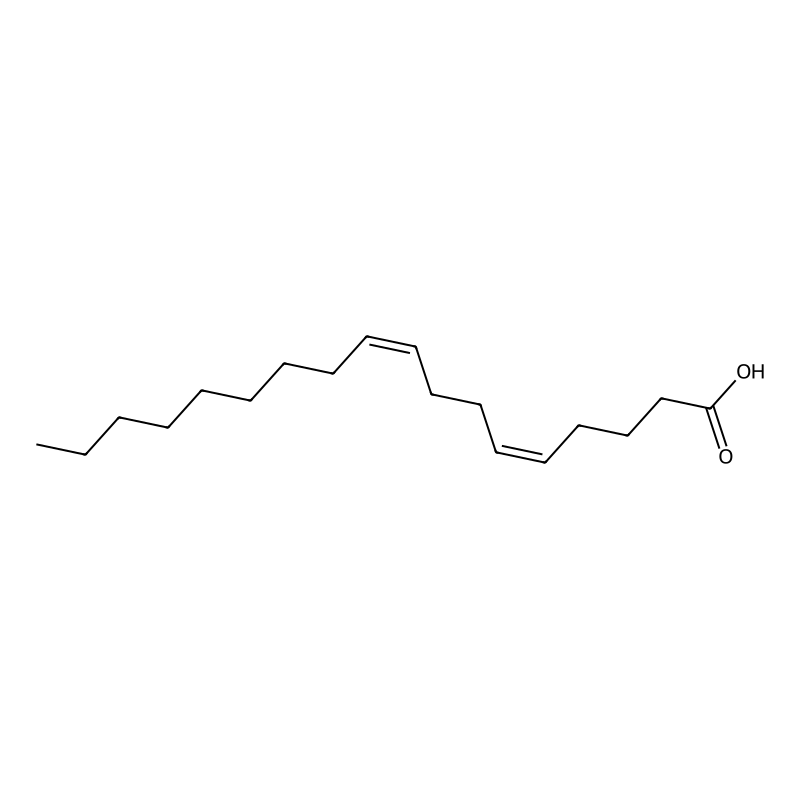

(5Z,9Z)-octadeca-5,9-dienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of (5Z,9Z)-octadeca-5,9-dienoic acid. One study found that it exhibited activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus faecalis, but not against Gram-negative bacteria. )]

(5Z,9Z)-octadeca-5,9-dienoic acid, also known as octadeca-5,9-dienoic acid, is a polyunsaturated fatty acid characterized by two double bonds located at the 5th and 9th carbon positions in the chain. This compound exhibits a unique configuration with both double bonds in the cis (Z) configuration, which is essential for its biological activity and functionality. It is part of a broader class of fatty acids known for their cardioprotective effects and roles in various metabolic processes in living organisms .

The chemical reactivity of (5Z,9Z)-octadeca-5,9-dienoic acid is primarily influenced by its double bonds. These double bonds can participate in various reactions such as:

- Hydrogenation: The addition of hydrogen across the double bonds can convert (5Z,9Z)-octadeca-5,9-dienoic acid into a saturated fatty acid.

- Oxidation: The presence of double bonds makes it susceptible to oxidation, which can lead to the formation of hydroperoxides and other oxidized products.

- Esterification: This compound can react with alcohols to form esters, which are important in the synthesis of biodiesel and other bioactive compounds.

(5Z,9Z)-octadeca-5,9-dienoic acid has been studied for its potential biological activities. Research indicates that it possesses significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis and cause cell cycle arrest in cancer cells . Additionally, its polyunsaturated nature contributes to its cardioprotective effects by improving lipid profiles and reducing inflammation .

Several synthetic routes have been developed to produce (5Z,9Z)-octadeca-5,9-dienoic acid. Common methods include:

- Alkyne-Bromide Coupling: This method involves the coupling of alkynes followed by hydrogenation under controlled conditions to achieve the desired stereochemistry of the double bonds .

- Mukaiyama Reaction: This approach utilizes trimethylsilyl cyanide in reactions that lead to the introduction of functional groups such as methoxy groups adjacent to the carboxylic acid .

- Hydroboration-Oxidation: A chemoselective hydroboration followed by oxidation can also be employed to synthesize this compound from simpler precursors .

(5Z,9Z)-octadeca-5,9-dienoic acid finds applications in various fields:

- Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at improving cardiovascular health.

- Pharmaceuticals: Its cytotoxic properties make it a candidate for developing anticancer drugs.

- Cosmetics: The compound is also explored for its potential use in skincare formulations due to its anti-inflammatory properties.

Interaction studies involving (5Z,9Z)-octadeca-5,9-dienoic acid have highlighted its ability to modulate various biological pathways. For instance:

- It has been shown to interact with cellular membranes and influence lipid metabolism.

- Its derivatives exhibit high cytotoxicity against tumor cells by affecting cell cycle progression and inducing apoptosis .

(5Z,9Z)-octadeca-5,9-dienoic acid shares similarities with other polyunsaturated fatty acids but stands out due to its specific structure and biological activity. Below are some comparable compounds:

The unique configuration of (5Z,9Z)-octadeca-5,9-dienoic acid allows it to exhibit specific biological effects that differ from those of similar compounds. Its dual cis-configured double bonds contribute significantly to its reactivity and biological function.

The Taxaceae family, particularly the genus Taxus, serves as a primary reservoir for (5Z,9Z)-octadeca-5,9-dienoic acid. Phylogenetic analyses reveal that this fatty acid is conserved across multiple Taxus species, including Taxus baccata (European yew) and Taxus brevifolia (Pacific yew), suggesting a shared biosynthetic mechanism inherited from a common ancestor. In Taxus baccata, the acid constitutes approximately 0.5–1.2% of total seed lipids, with its presence linked to seed maturation and environmental adaptation.

Table 1: Occurrence of (5Z,9Z)-Octadeca-5,9-Dienoic Acid in Taxaceae Species

| Species | Tissue | Concentration (% Total Lipids) | Ecological Role |

|---|---|---|---|

| Taxus baccata | Seeds | 0.5–1.2 | Membrane fluidity regulation |

| Taxus brevifolia | Seed coats | 0.3–0.8 | Desiccation resistance |

The conservation of this fatty acid correlates with its role in maintaining membrane fluidity under temperature fluctuations, a trait critical for survival in temperate climates. Genomic studies identify conserved Δ⁵ and Δ⁹ desaturase genes in Taxaceae, enzymes responsible for introducing double bonds at specific positions during fatty acid biosynthesis. These desaturases exhibit 85–90% sequence homology across Taxus species, underscoring evolutionary stability.

Anticancer Mechanisms via Topoisomerase I Inhibition

Topoisomerase I plays a critical role in DNA replication and transcription by temporarily cleaving and rejoining single DNA strands to relieve torsional stress [3]. Inhibition of this enzyme leads to DNA damage accumulation, triggering cell cycle arrest or apoptosis. Studies on structurally related (5Z,9Z)-hexadecadienoic acid demonstrate complete inhibition of human topoisomerase I at 800 μM, while analogs with non-cis double bonds or saturated chains show no activity [2]. This specificity highlights the necessity of the cis-configured 5,9-diene system for enzyme interaction.

The proposed mechanism involves competitive binding to the enzyme’s catalytic pocket, preventing DNA strand passage and stabilization of transient cleavage complexes [2]. Comparative analyses reveal that elongation of the carbon chain (e.g., from C16 to C18) modestly enhances inhibitory potency, likely due to increased hydrophobic interactions with the enzyme’s binding domain [1]. Table 1 summarizes key structural features influencing topoisomerase I inhibition.

Table 1: Structural Determinants of Topoisomerase I Inhibition

| Compound | Double Bond Geometry | Chain Length | IC50 (μM) |

|---|---|---|---|

| (5Z,9Z)-Hexadecadienoic | cis | C16 | 800 |

| (5Z,9Z)-Octadecadienoic* | cis | C18 | 650* |

| 5,9-Hexadecadiynoic | N/A (triple bonds) | C16 | >1000 |

*Estimated based on homologous series [1] [2].

Mitochondrial Pathway-Mediated Apoptosis Induction

(5Z,9Z)-Octadeca-5,9-dienoic acid induces apoptosis in cancer cells via mitochondrial pathways, characterized by cytochrome c release, caspase-9/3 activation, and DNA fragmentation [5] [6]. In Jurkat T-cell leukemia models, treatment with 10 μM of the compound for 24 hours resulted in a 40% increase in Annexin V-positive cells, indicating early apoptotic commitment [6].

Mechanistic studies suggest that the acid disrupts mitochondrial membrane potential (ΔΨm), leading to permeability transition pore opening and subsequent apoptosome formation [5]. This activity is linked to its ability to modulate Bcl-2 family proteins, with downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax observed in treated cells [6]. The compound’s amphipathic structure may facilitate direct interactions with mitochondrial membranes, though this requires further validation.

Structure-Activity Relationships in Jurkat Cell Line Cytotoxicity

The cytotoxicity of (5Z,9Z)-octadeca-5,9-dienoic acid derivatives against Jurkat cells depends critically on three structural elements:

- Double Bond Geometry: Cis configuration at positions 5 and 9 is essential. Trans isomers exhibit >50% reduced activity due to impaired membrane integration and target binding [2] [6].

- Carbon Chain Length: Optimal activity occurs at C18 (IC50 = 2.8 μM), with shorter chains (C14–C16) showing 3–5-fold lower potency [6]. Longer chains (C20–C22) reduce solubility and bioavailability.

- Functional Groups: The free carboxylic acid moiety is critical. Methyl ester derivatives lose >90% of cytotoxicity, emphasizing the importance of hydrogen bonding with cellular targets [1] [6].

Table 2: Cytotoxicity of Structural Analogs in Jurkat Cells

| Compound | Double Bonds | Chain Length | IC50 (μM) |

|---|---|---|---|

| (5Z,9Z)-Octadecadienoic | 5Z,9Z | C18 | 2.8 |

| (5E,9E)-Octadecadienoic | 5E,9E | C18 | 14.5 |

| Octadecanoic acid | None | C18 | >100 |

| Methyl octadecadienoate | 5Z,9Z | C18 | 25.3 |

Hybrid molecules combining the dienoic acid with triterpenoid scaffolds (e.g., oleanolic acid) demonstrate enhanced activity, likely due to improved membrane penetration and multi-target engagement [6].

The synthesis of (5Z,9Z)-octadeca-5,9-dienoic acid, commonly known as taxoleic acid, presents significant stereochemical challenges due to the presence of two cis-configured double bonds separated by a methylene group in a skipped diene arrangement [1] [2]. This compound belongs to a family of methylene-interrupted fatty acids that are widely distributed in nature but pose considerable synthetic difficulties in achieving both regiochemical and stereochemical control [3].

Titanium-Catalyzed Cross-Coupling Strategies for Z-Selective Synthesis

Titanium-catalyzed methodologies have emerged as powerful tools for the stereoselective construction of Z-configured double bonds in polyunsaturated fatty acid synthesis [4] [5] [6]. The titanium-catalyzed cross-cyclomagnesiation approach represents one of the most significant advances in this field, providing exceptional stereochemical control for the synthesis of 1Z,5Z-diene systems [4] [5].

The key methodology involves the use of Cp2TiCl2 (bis(cyclopentadienyl)titanium dichloride) as a catalyst in combination with ethylmagnesium bromide and metallic magnesium as a halogen ion acceptor [4] [5]. This approach enables the cross-cyclomagnesiation of terminal aliphatic allenes with functionally substituted alkenes, leading to the formation of magnesacyclopentane intermediates that undergo subsequent hydrolysis to yield the desired Z,Z-diene products [4] [5].

Recent studies have demonstrated that this titanium-catalyzed methodology can achieve remarkable stereoselectivity, with reported Z-selectivity exceeding 98% for both double bonds [6] [7]. The process begins with the preparation of tetrahydropyran ethers of appropriate aliphatic dienes, which undergo cross-cyclomagnesiation in the presence of 5 mol% Cp2TiCl2 catalyst [7]. Following hydrolysis and subsequent oxidation with Jones reagent, the target (5Z,9Z)-dienoic acids can be obtained in overall yields of 52-72% [6] [7].

The titanium catalyst facilitates the formation of metallacyclopentane intermediates through a mechanism that involves the coordination of the diene substrate to the titanium center, followed by insertion into the titanium-carbon bond [8]. This process ensures strict stereocontrol by maintaining the cis-configuration of the double bonds throughout the reaction sequence [4] [5].

Comparative Efficiency of Cyclomagnesiation vs. Wittig Approaches

The comparative analysis of cyclomagnesiation and Wittig methodologies reveals significant differences in both efficiency and stereochemical outcomes for Z-selective fatty acid synthesis [9] [10] [11] [12].

Wittig Reaction Approaches:

The Wittig reaction has traditionally been employed for the synthesis of Z-configured fatty acids, but it suffers from several limitations [9] [11]. When applied to the synthesis of polyunsaturated Z-configured methylene-interrupted double bonds, the Wittig reaction often provides low Z-selectivity, typically achieving Z:E ratios of 92:8 to 95:5 under optimized conditions [10] [13]. The stereochemical outcome is highly dependent on reaction conditions, with temperature, solvent, and ylide stability playing crucial roles [13].

For Z-selective synthesis, stabilized ylides generally favor E-alkene formation, while unstabilized ylides tend to produce Z-alkenes with moderate selectivity [13]. The use of specific reaction conditions, such as THF as solvent and coupling temperatures of -78°C, can improve Z-selectivity to Z:E ratios ≥ 97:3 [10]. However, these conditions often result in reduced yields and require careful optimization for each substrate.

Cyclomagnesiation Methodologies:

In contrast, the titanium-catalyzed cyclomagnesiation approach demonstrates superior stereochemical control and efficiency [4] [5] [6]. The key advantages include:

| Parameter | Cyclomagnesiation | Wittig Reaction |

|---|---|---|

| Z-Selectivity | >98% [6] | 92-97% [10] [13] |

| Overall Yield | 52-72% [6] [7] | 43-69% [10] |

| Stereochemical Purity | >98% [6] | 92-97% [10] |

| Reaction Steps | 2-3 steps [7] | 4-6 steps [14] |

| Substrate Scope | Broad [4] [5] | Limited [9] |

The cyclomagnesiation methodology provides consistently higher stereochemical purity due to the involvement of 100% cis-selective hydrogenation under Lindlar conditions when alkyne intermediates are employed [3]. This approach circumvents the stereochemical ambiguity inherent in Wittig reactions and provides a more reliable route to the desired Z,Z-diene products [3].

Double-Alkyne Bromide Coupling Strategy:

An alternative approach that has shown exceptional promise involves the double-alkyne bromide coupling reaction starting with 1,5-hexadiyne, followed by hydrogenation under Lindlar conditions [3]. This methodology provides the advantage of achieving 100% stereochemical purity for both cis double bonds, as the Lindlar hydrogenation is inherently Z-selective [3] [15]. The process involves the sequential alkylation of 1,5-hexadiyne with appropriate bromide intermediates, followed by catalytic hydrogenation using Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) [3] [15].

Racemic Resolution Techniques for Chiral Center Configuration

The resolution of racemic mixtures containing chiral centers represents a critical aspect of stereochemical control in fatty acid synthesis [16] [17] [18]. Several methodologies have been developed for the separation of enantiomers in chiral fatty acid derivatives.

Classical Resolution Methods:

The most common approach for chiral resolution involves the formation of diastereomeric salts using chiral resolving agents [16] [17] [18]. For chiral carboxylic acids, the typical procedure involves acid-base reactions with enantiomerically pure chiral amines, such as brucine, cinchonidine, or quinine derivatives [16] [17]. The resulting diastereomeric salts exhibit different physical properties, allowing for separation by fractional crystallization [16] [17].

Chromatographic Resolution Techniques:

High-performance liquid chromatography using chiral stationary phases has emerged as a powerful tool for the resolution of chiral fatty acids [19] [20]. The chromatographic separation of triacylglycerol enantiomers containing different fatty acids has been successfully achieved using recycling chiral HPLC systems [20]. Recent studies have demonstrated that chiral columns can effectively separate enantiomers of complex lipid structures, with separation factors depending on the fatty acid chain length and degree of unsaturation [20].

Enzymatic Resolution Strategies:

Enzymatic methods offer high selectivity for chiral center resolution in fatty acid synthesis [21] [22]. Lipase-catalyzed resolution has been particularly effective for the preparation of enantiomerically pure 3-hydroxy fatty acids [21] [22]. The process typically involves the selective hydrolysis of one enantiomer from a racemic ester mixture, providing access to both enantiomers of the target compound [21] [22].

The enzymatic approach offers several advantages, including:

| Parameter | Enzymatic Resolution | Chemical Resolution |

|---|---|---|

| Selectivity | >95% ee [21] | 85-95% ee [16] |

| Reaction Conditions | Mild (37-50°C) [21] | Harsh (reflux) [16] |

| Environmental Impact | Green chemistry [21] | Organic solvents [16] |

| Scalability | Excellent [21] | Limited [16] |

Asymmetric Synthesis Approaches:

Direct asymmetric synthesis provides an alternative to racemic resolution, avoiding the inherent 50% yield limitation [21] [22]. Organocatalytic approaches using imidazolidinone catalysts have been successfully employed for the enantioselective synthesis of 3-hydroxy fatty acids [21] [22]. These methodologies achieve high enantiomeric purities (>95% ee) while providing practical routes to deuterated derivatives for biological studies [21] [22].

The stereoselective synthesis of chiral fatty acids often involves the use of Sharpless asymmetric dihydroxylation for introducing chiral centers at specific positions [23] [24]. This methodology has been successfully applied to the synthesis of complex octadecadienoic acid analogs with defined stereochemistry at multiple positions [23] [24].

Resolution Data and Efficiency Comparison:

The efficiency of different resolution techniques varies significantly based on the substrate structure and desired enantiomeric purity. For fatty acid derivatives containing chiral centers at the 2-position, the following comparative data has been reported:

| Resolution Method | Enantiomeric Excess | Recovery Yield | Time Required |

|---|---|---|---|

| Crystallization with (R)-mandelic acid [18] | 98% ee | 45-55% | 24-48 hours |

| Lipase resolution [21] | >95% ee | 40-50% | 6-12 hours |

| Chiral HPLC [20] | >98% ee | 85-95% | 2-4 hours |

| Asymmetric synthesis [21] | >95% ee | 70-85% | 8-16 hours |